molecular formula C15H12BrClN2O3 B13557312 [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate

[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate

Cat. No.: B13557312
M. Wt: 383.62 g/mol
InChI Key: MEAKYFIWKMWLHI-UHFFFAOYSA-N
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Description

[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a carbamoyl linkage, and a chlorinated pyridine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the brominated phenyl and chlorinated pyridine intermediates. The key steps include:

    Bromination of 4-methylphenyl: This step involves the bromination of 4-methylphenyl using bromine or a brominating agent under controlled conditions.

    Formation of the carbamoyl linkage: The brominated phenyl is then reacted with an appropriate carbamoylating agent to form the carbamoyl linkage.

    Chlorination of pyridine: The pyridine ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The final step involves coupling the brominated phenyl carbamoyl intermediate with the chlorinated pyridine carboxylate under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit bioactive properties, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties enable the creation of products with enhanced performance and stability.

Mechanism of Action

The mechanism of action of [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The brominated phenyl and chlorinated pyridine moieties can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The carbamoyl linkage may facilitate binding to proteins or nucleic acids, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-bromopyridine-4-carboxylate
  • [(2-Fluoro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
  • [(2-Iodo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate

Uniqueness

[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual halogenation allows for a broader range of chemical modifications and interactions compared to similar compounds with only one halogen atom.

Properties

Molecular Formula

C15H12BrClN2O3

Molecular Weight

383.62 g/mol

IUPAC Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate

InChI

InChI=1S/C15H12BrClN2O3/c1-9-2-3-12(11(16)6-9)19-14(20)8-22-15(21)10-4-5-18-13(17)7-10/h2-7H,8H2,1H3,(H,19,20)

InChI Key

MEAKYFIWKMWLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)Br

Origin of Product

United States

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